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Compound of Interest

Compound Name: MAX-40279

Cat. No.: B10815442

For Researchers, Scientists, and Drug Development Professionals

MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and
fibroblast growth factor receptor (FGFR), showing promise in the treatment of acute myeloid
leukemia (AML), particularly in cases with FLT3 mutations.[1][2] This guide provides a
comparative analysis of MAX-40279 with other notable kinase inhibitors, focusing on its dual-
targeting specificity. The information is based on preclinical data and aims to assist researchers
in evaluating its potential.

Executive Summary

MAX-40279 distinguishes itself by simultaneously targeting both FLT3 and FGFR.[1][2] This
dual-inhibition is significant as FGFR signaling has been implicated in resistance to FLT3
inhibitors.[1] Preclinical studies have demonstrated the potent inhibitory activity of MAX-40279
against both wild-type and mutant forms of FLT3, including the D835Y mutation which confers
resistance to other inhibitors like quizartinib and sorafenib. While specific IC50 values for MAX-
40279 are not publicly available, its preclinical profile suggests superior FGFR inhibitory activity
while maintaining potent activity against FLT3-ITD.

Comparative Kinase Inhibition Profile

The following tables summarize the available half-maximal inhibitory concentration (IC50)
values for MAX-40279 and selected comparator drugs against FLT3 and FGFR kinases. This
data is essential for understanding the potency and selectivity of these inhibitors.
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Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Compoun FLT3-
FLT3-WT FLT3-ITD FGFR1 FGFR2 FGFR3
d D835Y
MAX- Data not Data not Data not Data not Data not Data not
40279 available available available available available available
More Less
) Data not Data not
Sorafenib 58 potentthan  potentthan 580 ] ]
available available
D835Y ITD
0.40 (MV4-
11), 0.89
o Data not Data not Data not Data not Data not
Quizartinib ) (MOLM- ) ) ) )
available available available available available
13), 0.73
(MOLM-14)
o >100 4 (Primary
Ponatinib >200 2 18 8
(RS4;11) Blasts)
Table 2: Cellular Proliferation Inhibition (IC50, nM)
MOLM-14 (FLT3- KG-1 (FGFR1
Compound MV4-11 (FLT3-ITD) .
ITD) fusion)
MAX-40279 Data not available Data not available Data not available
Sorafenib 4 Data not available >100
Quizartinib 0.56 0.38 Data not available
Ponatinib 0.5 Data not available 17

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are outlines of key experimental protocols used to assess the dual-targeting specificity
of kinase inhibitors like MAX-40279.
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In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of
purified kinases.

Methodology:

e Reagents: Purified recombinant human FLT3 (wild-type and mutant forms) and FGFR
(subtypes 1, 2, and 3) enzymes, ATP, appropriate substrates (e.g., a generic tyrosine kinase
substrate peptide), and the test compound (e.g., MAX-40279) at various concentrations.

e Procedure:
o The kinase, substrate, and test compound are incubated together in a reaction buffer.
o The kinase reaction is initiated by the addition of ATP.

o The reaction is allowed to proceed for a defined period at a specific temperature (e.qg.,
30°C).

o The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
can be done using various methods, such as radioisotope incorporation (32P-ATP) or
fluorescence-based assays.

o Data Analysis: The percentage of kinase inhibition at each compound concentration is
calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting
the data to a dose-response curve.

Cellular Proliferation Assays

Objective: To assess the effect of a compound on the growth and viability of cancer cell lines
that are dependent on FLT3 or FGFR signaling.

Methodology:
e Cell Lines:

o FLT3-dependent: MV4-11 and MOLM-14 (human AML cell lines with FLT3-ITD mutation).
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o FGFR-dependent: KG-1 (human AML cell line with an FGFR1 fusion).
e Procedure:
o Cells are seeded in 96-well plates and allowed to attach overnight.

o The cells are then treated with a range of concentrations of the test compound or a vehicle
control (e.g., DMSO).

o After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric
assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

o Data Analysis: The percentage of viable cells is calculated for each concentration relative to
the vehicle control. The IC50 value is determined by plotting the percentage of viability
against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

¢ Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to
prevent rejection of human tumor cells.

e Procedure:

o Human AML cells (e.g., MV4-11 for FLT3-ITD or KG-1 for FGFR1-driven tumors) are
implanted into the mice, either subcutaneously or intravenously to establish a
disseminated leukemia model.

o Once tumors are established or leukemia is engrafted, mice are randomized into treatment
and control groups.

o The test compound (e.g., MAX-40279) is administered orally at a specified dose and
schedule.
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o Tumor volume (for subcutaneous models) or the percentage of human leukemia cells in
the peripheral blood or bone marrow (for disseminated models) is monitored regularly.

o Animal body weight and overall health are also monitored to assess toxicity.

o Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume or
leukemia burden in the treated group to the control group. Statistical analysis is performed to
determine the significance of the anti-tumor effect.

Signaling Pathways and Experimental Workflow

Visualizing the targeted signaling pathways and the experimental workflow provides a clearer
understanding of MAX-40279's mechanism and its validation process.
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Caption: Dual inhibition of FLT3 and FGFR signaling pathways by MAX-40279.
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Caption: Experimental workflow for validating dual-targeting specificity.

Conclusion
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MAX-40279 presents a promising therapeutic strategy for AML by simultaneously targeting
FLT3 and FGFR. This dual-targeting mechanism has the potential to overcome resistance
mechanisms that limit the efficacy of single-target FLT3 inhibitors. While the publicly available
data on MAX-40279 is still emerging, the preclinical evidence suggests it is a potent and
selective inhibitor. Further publication of quantitative data from ongoing clinical trials will be
crucial for a more definitive comparison with existing therapies and for solidifying its role in the
treatment of AML. Researchers are encouraged to consider the comparative data and
experimental frameworks presented in this guide for their own investigations into novel AML
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/product/b10815442?utm_src=pdf-custom-synthesis
https://aml-hub.com/medical-information/fda-grants-orphan-drug-designation-to-max-40279-for-the-treatment-of-aml
https://aml-hub.com/medical-information/fda-grants-orphan-drug-designation-to-max-40279-for-the-treatment-of-aml
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/nefextinib
https://www.benchchem.com/product/b10815442#validating-max-40279-s-dual-targeting-specificity
https://www.benchchem.com/product/b10815442#validating-max-40279-s-dual-targeting-specificity
https://www.benchchem.com/product/b10815442#validating-max-40279-s-dual-targeting-specificity
https://www.benchchem.com/product/b10815442#validating-max-40279-s-dual-targeting-specificity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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